

Application Notes and Protocols for ADS032 in Cell Culture

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Compound of Interest

Compound Name: ADS032

Cat. No.: B15605403

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Introduction

ADS032 is a novel, first-in-class small molecule that acts as a dual inhibitor of the NLRP1 and NLRP3 (NACHT, LRR and PYD domains-containing protein 1 and 3) inflammasomes.[1][2][3] These inflammasomes are key components of the innate immune system that, upon activation by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), trigger a pro-inflammatory cascade.[1][4] **ADS032** exerts its anti-inflammatory effects by directly binding to both NLRP1 and NLRP3, thereby preventing inflammasome assembly and the subsequent maturation and release of potent pro-inflammatory cytokines, interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[1][2] This document provides detailed protocols for the use of **ADS032** in cell culture, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

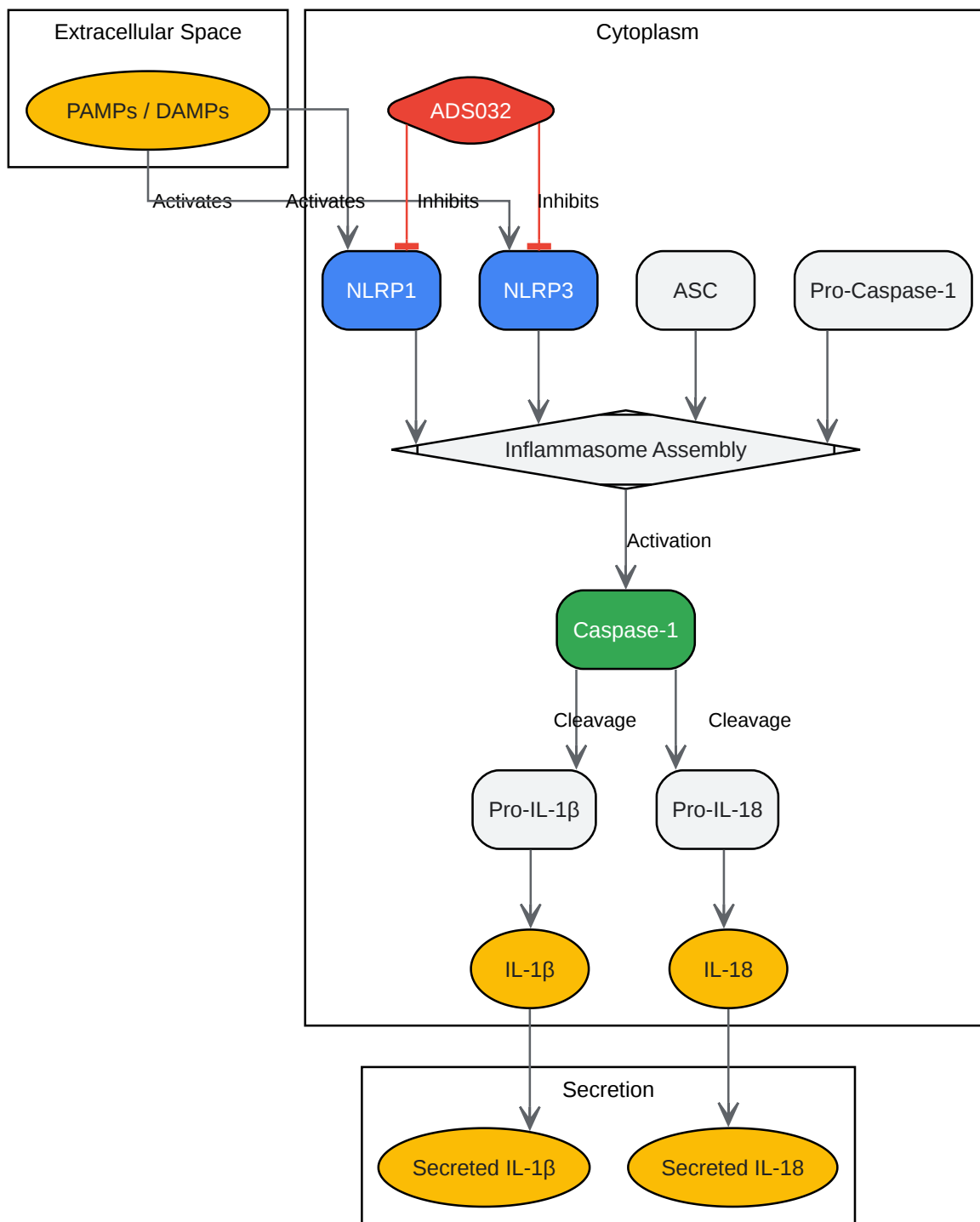
The inhibitory potency of **ADS032** has been characterized in various in vitro cellular models. The following table summarizes key quantitative data.[1]

Cell Type	Inflammasome Target	Activator	Apparent IC ₅₀	Reference
Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs)	NLRP3	Nigericin	44 µM	[1]
Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs)	NLRP3	Nigericin	173 µM (Washout)	[1]

Note: The shift in the apparent IC₅₀ after washout demonstrates the reversible nature of **ADS032**'s inhibitory activity.[\[1\]](#)

Signaling Pathway Inhibition by ADS032

ADS032 directly binds to the NACHT domain of NLRP1 and NLRP3, which is a critical step for their activation and the subsequent assembly of the inflammasome complex.[\[5\]](#) This binding prevents the conformational changes required for the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby inhibiting the formation of ASC specks, a hallmark of inflammasome activation.[\[1\]](#)[\[2\]](#) The inhibition of inflammasome assembly prevents the activation of caspase-1, which is responsible for the cleavage of pro-IL-1 β and pro-IL-18 into their mature, secreted forms.



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Caption: **ADS032** inhibits NLRP1/NLRP3 inflammasome activation.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay in Immortalized Bone Marrow-Derived Macrophages (iBMDMs)

This protocol describes the induction of NLRP3 inflammasome activation in iBMDMs and the assessment of inhibition by **ADS032**.[\[1\]](#)

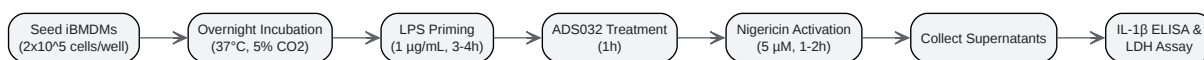
Materials:

- iBMDM cells
- Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
- Lipopolysaccharide (LPS) from E. coli O111:B4
- Nigericin
- **ADS032**
- Opti-MEM I Reduced Serum Medium
- Phosphate-Buffered Saline (PBS)
- ELISA kit for mouse IL-1 β
- LDH cytotoxicity assay kit
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed iBMDMs in a 96-well plate at a density of 2×10^5 cells/well in 100 μ L of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.[\[1\]](#)
- Priming: The following day, carefully remove the culture medium and replace it with 100 μ L of complete DMEM containing 1 μ g/mL LPS. Incubate for 3-4 hours at 37°C.[\[1\]](#)

- Inhibitor Treatment: Prepare serial dilutions of **ADS032** in complete DMEM. After the priming step, add 100 µL of the **ADS032** dilutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).[1]
- Inflammasome Activation: Prepare a 2X stock of nigericin (e.g., 10 µM) in complete DMEM. Add 100 µL of the nigericin stock to each well (final concentration 5 µM) to activate the NLRP3 inflammasome. Incubate for 1-2 hours at 37°C.[1]
- Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis.[1]
- Analysis:
 - Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
 - Assess cytotoxicity by measuring LDH release in the supernatants using a cytotoxicity assay kit.



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Caption: In vitro NLRP3 inflammasome activation assay workflow.

ASC Speck Formation Assay

This protocol outlines the procedure to visualize and quantify the inhibition of ASC speck formation by **ADS032**. [5]

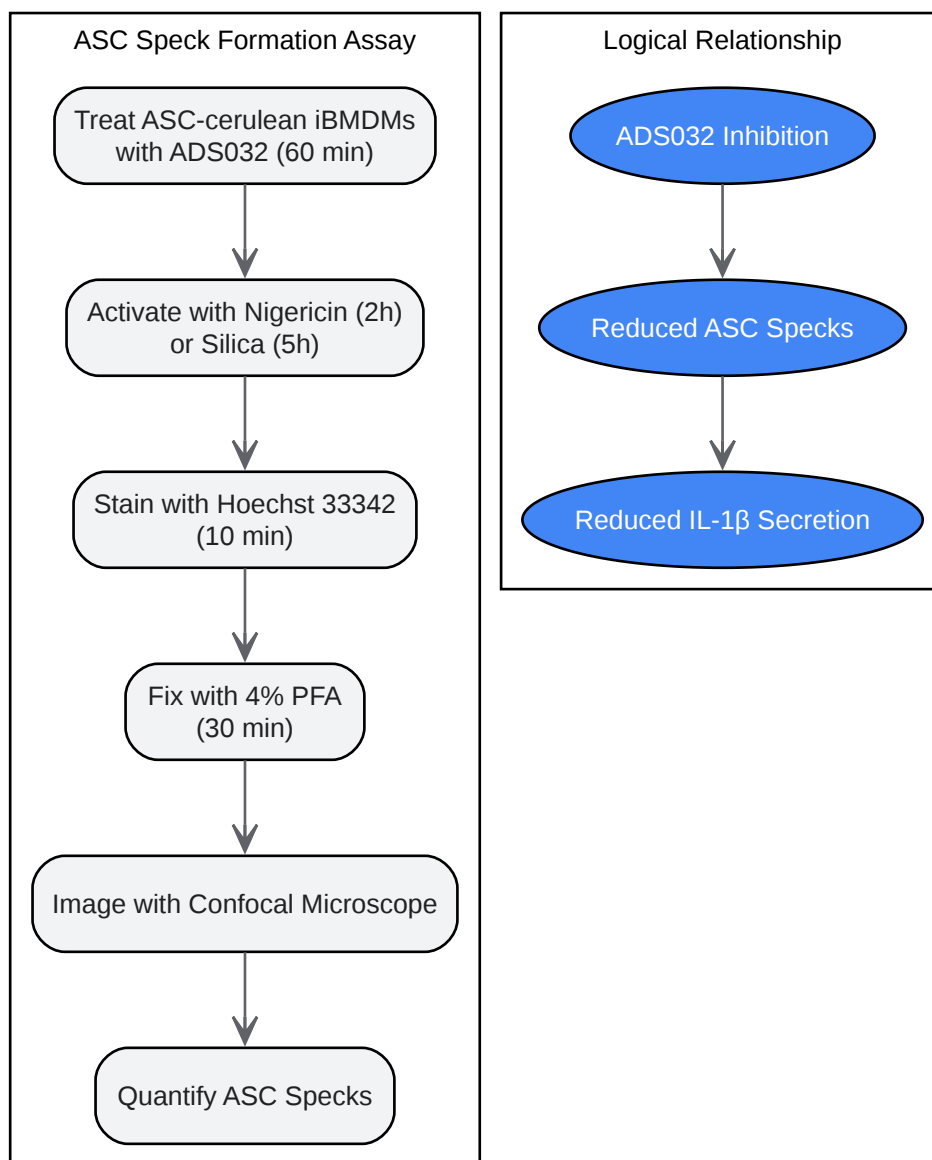
Materials:

- ASC-cerulean-expressing iBMDMs
- **ADS032**
- Nigericin or Silica

- Hoechst 33342
- 4% Paraformaldehyde
- Serum-free DMEM
- Confocal microscope

Procedure:

- Cell Treatment: Incubate ASC-cerulean-expressing iBMDMs with **ADS032** or vehicle control (DMSO) for 60 minutes in serum-free DMEM.[5]
- Inflammasome Activation: Challenge the cells with nigericin (6 μ M) for 2 hours or silica (250 μ g/mL) for 5 hours.[5]
- Staining: Add Hoechst 33342 to the cells 10 minutes prior to harvesting to stain the nuclei.[5]
- Fixation: Fix the cells for 30 minutes in 4% paraformaldehyde.[5]
- Imaging: Image at least nine fields per sample using a confocal microscope with a 63x oil objective.[5]
- Analysis: Analyze the images as three-dimensional deconvoluted maximum-intensity projections of z-stacks. Quantify the percentage of ASC speck-positive cells relative to the total number of cells.[5]



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Caption: Workflow and logical relationship of the ASC speck assay.

Conclusion

ADS032 is a potent and reversible dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[1][2] Its mechanism of action, centered on the direct inhibition of inflammasome assembly, leads to a significant reduction in the production and release of key inflammatory mediators.[1][5] The protocols and data presented here provide a comprehensive framework for the investigation and application of **ADS032** in cell culture-based research for a range of inflammatory disorders.

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